molecular formula C8H8S B594173 3-Ethynyl-2,5-dimethylthiophene CAS No. 127798-29-2

3-Ethynyl-2,5-dimethylthiophene

Cat. No. B594173
M. Wt: 136.212
InChI Key: ZKVKXKISMSFNNO-UHFFFAOYSA-N
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Description

3-Ethynyl-2,5-dimethylthiophene is a chemical compound with the molecular formula C8H8S . It has an average mass of 136.214 Da and a monoisotopic mass of 136.034668 Da .


Molecular Structure Analysis

The molecular structure of 3-Ethynyl-2,5-dimethylthiophene consists of a five-membered ring with four carbon atoms and one sulfur atom . The molecule has a molecular weight of 136.22 g/mol .


Physical And Chemical Properties Analysis

3-Ethynyl-2,5-dimethylthiophene has a molecular formula of C8H8S, an average mass of 136.214 Da, and a monoisotopic mass of 136.034668 Da .

Scientific Research Applications

  • Nitration and Formation of Dithienylmethanes : The reaction of 2,5-dimethylthiophene with copper(II) nitrate leads to the formation of 3-nitro-2,5-dimethyl-thiophene and 2,5-dimethyl-3-(5-methyl-2-thenyl)thiophene as major products. This demonstrates its potential in chemical synthesis and the formation of novel compounds (Suzuki et al., 1981).

  • Use in Potentiometric Sensors : 3-((2,5-dimethoxyphenyl)ethynyl)thiophene, a related compound, has been used to modify electrodes coated with polythiophene films. These modified electrodes show potential as potentiometric sensors for detecting reduced thiols like glutathione and cysteine (Etienne et al., 2008).

  • C-H Bond Activation and C-C Bond Formation : The interaction of 2,5-dimethylthiophene with TpMe2Ir compounds at 60 degrees Celsius results in the formation of hydride products containing thienyl or thienyl-derived ligands. This process involves sp2 and sp3 C-H bond activation and the formation of new C-C bonds, suggesting applications in complex chemical syntheses (Paneque et al., 2005).

  • Catalysis and Organic Synthesis : Copper (I) catalyzed reactions have been used to form derivatives of 2,5-dimethylthiophene, indicating its utility in catalytic processes and organic synthesis (Peeters et al., 1994).

  • Synthesis of Conjugated Structures : Synthesis of end-capped (N,N-dimethylaminophenyl) and 2′-thienylethynyl 2,5-thiophene oligomer structures has been achieved, highlighting the compound's role in creating conjugated structures with potential applications in materials science (Rodríguez et al., 2004).

properties

IUPAC Name

3-ethynyl-2,5-dimethylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8S/c1-4-8-5-6(2)9-7(8)3/h1,5H,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKVKXKISMSFNNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethynyl-2,5-dimethylthiophene

Citations

For This Compound
2
Citations
JCH Chan, WH Lam, VWW Yam - Journal of the American …, 2014 - ACS Publications
Diarylethene compounds are potential candidates for applications in optical memory storage systems and photoswitchable molecular devices; however, they usually show low …
Number of citations: 107 pubs.acs.org
H Liu, GPS Lau, PJ Dyson - The Journal of Organic Chemistry, 2015 - ACS Publications
Succinimide derivatives are useful building blocks for the synthesis of natural products and drugs. We describe an efficient route to succinimide derivatives comprising Pd(xantphos)Cl 2 …
Number of citations: 29 pubs.acs.org

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